molecular formula C5H7NO2 B1252004 (2R)-3,4-dihydro-2H-pyrrole-2-carboxylic acid

(2R)-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Cat. No.: B1252004
M. Wt: 113.11 g/mol
InChI Key: DWAKNKKXGALPNW-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Pyrroline-5-carboxylic acid is a cyclic imino acid that plays a crucial role in the metabolism of proline and ornithine It is an intermediate in the biosynthesis and degradation of proline, an amino acid essential for protein synthesis and various metabolic functions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-pyrroline-5-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of proline using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. Another method includes the cyclization of glutamic acid derivatives under acidic or basic conditions to form the desired cyclic structure.

Industrial Production Methods: Industrial production of ®-1-pyrroline-5-carboxylic acid typically involves the fermentation of microorganisms that can produce this compound as a metabolic byproduct. Genetic engineering techniques are often employed to enhance the yield and efficiency of production. The fermentation broth is then subjected to purification processes such as crystallization or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: ®-1-Pyrroline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form glutamic acid.

    Reduction: It can be reduced to proline.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the imino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Glutamic acid.

    Reduction: Proline.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-1-Pyrroline-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It plays a role in studying metabolic pathways involving proline and ornithine.

    Medicine: It is investigated for its potential therapeutic effects in treating disorders related to proline metabolism.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-pyrroline-5-carboxylic acid involves its role as an intermediate in the proline metabolic pathway. It is converted to proline by the enzyme pyrroline-5-carboxylate reductase and to glutamic acid by pyrroline-5-carboxylate dehydrogenase. These conversions are crucial for maintaining cellular homeostasis and supporting various physiological functions.

Comparison with Similar Compounds

    Proline: An amino acid involved in protein synthesis.

    Glutamic Acid: An amino acid that serves as a neurotransmitter and a precursor for other amino acids.

    Ornithine: An amino acid involved in the urea cycle.

Comparison: ®-1-Pyrroline-5-carboxylic acid is unique due to its cyclic structure and its role as an intermediate in multiple metabolic pathways. Unlike proline and glutamic acid, which are primarily involved in protein synthesis and neurotransmission, respectively, ®-1-pyrroline-5-carboxylic acid serves as a crucial link between these pathways, highlighting its importance in metabolic regulation.

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

(2R)-3,4-dihydro-2H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/t4-/m1/s1

InChI Key

DWAKNKKXGALPNW-SCSAIBSYSA-N

Isomeric SMILES

C1C[C@@H](N=C1)C(=O)O

Canonical SMILES

C1CC(N=C1)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Reactant of Route 2
(2R)-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Reactant of Route 3
(2R)-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Reactant of Route 4
(2R)-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Reactant of Route 5
(2R)-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Reactant of Route 6
(2R)-3,4-dihydro-2H-pyrrole-2-carboxylic acid

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